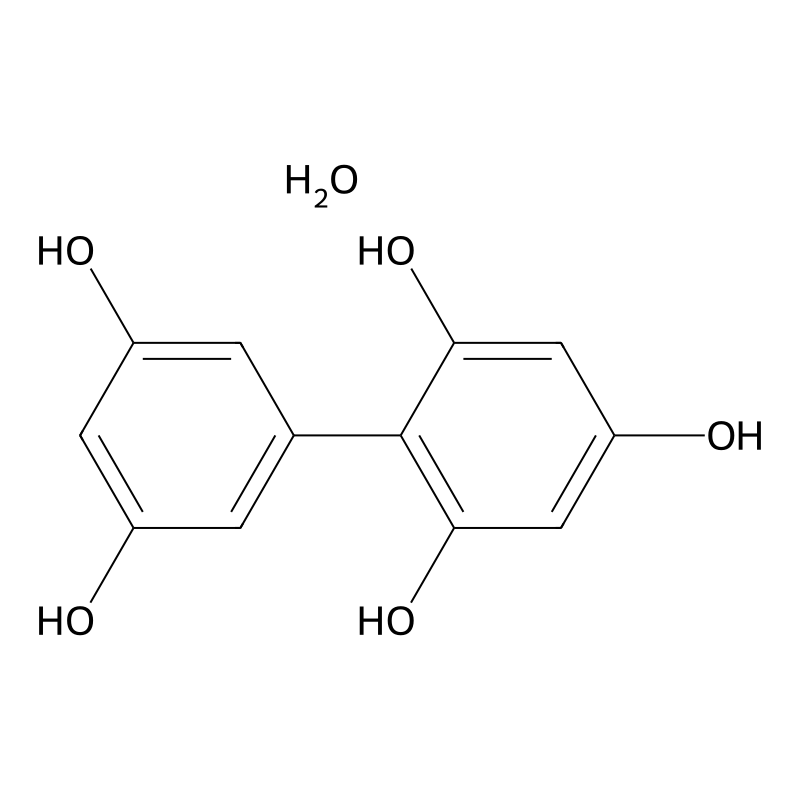

2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol;hydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2-(3,5-dihydroxyphenyl)benzene-1,3,5-triol;hydrate, commonly known as phloroglucinol, is an organic compound with the molecular formula C₁₂H₁₀O₅. It is a colorless solid that occurs naturally in various plants and is characterized by three hydroxyl groups attached to a benzene ring. Phloroglucinol is one of the three isomeric benzenetriols, the others being hydroxyquinol and pyrogallol. This compound is notable for its role in various

Phloroglucinol exhibits several interesting chemical behaviors:

- Tautomerism: It can exist in equilibrium between its enol form and keto tautomers. The formation of oximes from phloroglucinol indicates this tautomeric behavior .

- Acid-Base Properties: As a weak triprotic acid, it has pKₐ values around 8.5 and 8.9 for its first two deprotonations .

- Reactivity: Phloroglucinol can undergo methylation to produce 1,3,5-trimethoxybenzene. It also reacts with ammonia to yield 5-aminoresorcinol .

Phloroglucinol exhibits various biological activities:

- Antioxidant Properties: Due to its phenolic structure, it acts as an antioxidant, scavenging free radicals and protecting cells from oxidative stress.

- Antimicrobial Activity: Studies have shown that phloroglucinol possesses antimicrobial properties against various pathogens.

- Therapeutic Uses: It is utilized in treating conditions such as gastrointestinal disorders due to its antispasmodic effects.

Phloroglucinol can be synthesized through several methods:

- Hydrolysis of Benzene-1,3,5-triamine: This method involves the hydrolysis of trinitrobenzene derivatives, yielding phloroglucinol as a product .

- Biosynthesis: Certain bacteria like Pseudomonas fluorescens synthesize phloroglucinol through a type III polyketide synthase pathway involving the condensation of malonyl-CoA units .

Phloroglucinol has diverse applications:

- Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs and compounds.

- Explosives: Phloroglucinol derivatives are used in the formulation of explosives due to their energetic properties .

- Research: It is employed in biochemical research for studying phenolic compounds and their interactions.

Phloroglucinol has been studied for its interactions with various biological molecules:

- Enzyme Interactions: It interacts with enzymes involved in phenolic metabolism, influencing pathways that lead to the production of other bioactive compounds.

- Cellular Interactions: Research indicates that phloroglucinol can modulate cellular signaling pathways related to inflammation and oxidative stress response.

Several compounds share structural similarities with phloroglucinol. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Hydroxyquinol | C₆H₄(OH)₃ | Another isomeric benzenetriol with different hydroxyl placement. |

| Pyrogallol | C₆H₄(OH)₃ | Also a benzenetriol but with distinct reactivity patterns. |

| Resorcinol | C₆H₄(OH)₂ | A dihydroxybenzene that shares some biological activities. |

Uniqueness of Phloroglucinol:

Phloroglucinol stands out due to its triprotic nature and ability to form stable tautomers, which influences its reactivity and applications in pharmaceuticals and research. Its specific biosynthetic pathways also differentiate it from other similar compounds .